molecular formula C25H22N8O2 B11677536 {4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetonitrile

{4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetonitrile

Cat. No.: B11677536
M. Wt: 466.5 g/mol
InChI Key: NKYGMFUJERPCDB-WPWMEQJKSA-N
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Description

2-{4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETONITRILE is a complex organic compound with a unique structure that includes triazine and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETONITRILE involves multiple steps, including the formation of triazine and phenylamino groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazine and phenylamino groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while reduction can produce modified phenylamino compounds.

Scientific Research Applications

2-{4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETONITRILE involves its interaction with specific molecular targets and pathways. The triazine and phenylamino groups play a crucial role in these interactions, potentially affecting various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H22N8O2

Molecular Weight

466.5 g/mol

IUPAC Name

2-[4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetonitrile

InChI

InChI=1S/C25H22N8O2/c1-34-22-16-18(12-13-21(22)35-15-14-26)17-27-33-25-31-23(28-19-8-4-2-5-9-19)30-24(32-25)29-20-10-6-3-7-11-20/h2-13,16-17H,15H2,1H3,(H3,28,29,30,31,32,33)/b27-17+

InChI Key

NKYGMFUJERPCDB-WPWMEQJKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OCC#N

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OCC#N

Origin of Product

United States

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